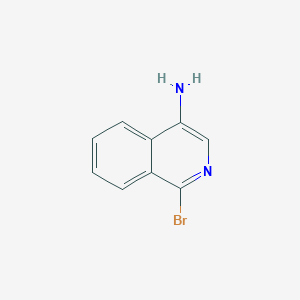

1-Bromoisoquinolin-4-amine

Description

Significance of Isoquinoline (B145761) Scaffolds in Contemporary Chemical Research

The isoquinoline motif, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. rsc.orgacs.org This structural framework is considered a "privileged scaffold" because it is a feature in a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities. rsc.orgplu.eduacs.org The prevalence of the isoquinoline core in clinically applied drugs highlights its importance in drug design and discovery. plu.edu

Researchers have been intensely focused on developing efficient synthetic methods for constructing and functionalizing isoquinoline derivatives. rsc.org These efforts are driven by the diverse pharmacological properties associated with this class of compounds. Isoquinoline derivatives have been investigated for their potential in treating a broad spectrum of diseases, including cancer, microbial infections, and various disorders of the nervous and cardiovascular systems. plu.edufigshare.com The ability to introduce a variety of substituents at different positions on the isoquinoline ring allows for the fine-tuning of a molecule's biological activity and physical properties. rsc.org For instance, they are key components in the development of novel anticancer agents that can induce apoptosis, inhibit tubulin polymerization, or interrupt cell migration. acs.orgfigshare.com

Overview of Academic Research Trajectories for 1-Bromoisoquinolin-4-amine and its Functionalized Derivatives

While the broader isoquinoline family is the subject of extensive research, academic studies focusing specifically on 1-Bromoisoquinolin-4-amine are more specialized. The compound is primarily valued as a versatile synthetic intermediate, a building block for creating more complex molecules. Its structure is unique, featuring two key functional groups: a bromine atom at the C1 position and an amino group at the C4 position. This distinct arrangement offers multiple pathways for chemical modification.

Research trajectories for this compound and its derivatives can be understood by examining the reactivity of these two key positions, drawing on studies of similarly substituted isoquinolines.

Functionalization at the C1-Position: The bromine atom at the C1 position is a reactive site, making it an excellent handle for introducing a wide range of molecular fragments. Two primary reaction types are explored in the literature for related compounds:

Nucleophilic Substitution: The bromine can be displaced by various nucleophiles. For example, in a related compound, 1-bromo-3-amino-4-methylisoquinoline, the bromine atom is readily displaced by morpholine (B109124) in a nucleophilic substitution reaction. google.com This suggests a straightforward method for introducing amine-based substituents at the C1 position of 1-Bromoisoquinolin-4-amine.

Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful and widely used set of methods in modern organic synthesis. wikipedia.orgrsc.org For isoquinolines, reactions like the Suzuki coupling are employed to form new carbon-carbon bonds. Research on 1-bromoisoquinolin-3-amines has shown successful Suzuki coupling with phenylboronic acids to yield 1-phenylisoquinolinamines. core.ac.uk This indicates the high potential of using 1-Bromoisoquinolin-4-amine in similar palladium-catalyzed reactions to create a diverse library of C1-arylated or C1-alkylated derivatives. However, some studies note that certain brominated aminoisoquinolines can be unreactive in palladium-catalyzed couplings without prior protection of the lactam or amino group, a factor that must be considered in synthetic design. rsc.org

Functionalization at the C4-Position: The amino group at the C4 position provides another site for chemical modification, allowing for the extension of the molecular framework.

Transformations of the Amino Group: The amino group can undergo various transformations. For instance, diazotization of the amino group on an indazolo[3,2-a]isoquinolin-6-amine (derived from a 1-bromoisoquinolin-3-amine (B82021) precursor) has been used to introduce a bromine atom, demonstrating a method to further functionalize the molecule. core.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming carbon-nitrogen bonds. While direct examples on 1-Bromoisoquinolin-4-amine are not prevalent, the synthesis of related compounds, such as 4-aminoisoquinoline-8-methyl formate, involves the coupling of a 4-bromoisoquinoline (B23445) with tert-butyl carbamate, showcasing the feasibility of this reaction on the isoquinoline core. google.com

Scaffold for Polycyclic Systems: The dual functionality of 1-Bromoisoquinolin-4-amine makes it an excellent starting material for the synthesis of complex, multi-ring heterocyclic systems. The strategic, sequential functionalization of both the C1 and C4 positions can lead to the construction of novel molecular architectures. For example, the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines was achieved via a two-step process starting from 4-substituted 1-bromoisoquinolin-3-amines, involving a Suzuki coupling followed by a Cadogan cyclization. core.ac.uk This highlights the potential of 1-Bromoisoquinolin-4-amine to serve as a precursor to novel, complex heterocyclic frameworks with potentially interesting photophysical or biological properties.

One study investigating the reactivity of various aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia (B1221849) found that 1,4-substituted aminobromoisoquinolines were unreactive under these specific, strongly basic conditions. scispace.com This finding provides valuable insight into the chemical stability and reactivity profile of this particular substitution pattern.

Interactive Data Table: Properties of 1-Bromoisoquinolin-4-amine

| Property | Value | Source |

| CAS Number | 55404-28-9 | chemscene.com |

| Molecular Formula | C₉H₇BrN₂ | chemscene.com |

| Molecular Weight | 223.07 g/mol | chemscene.com |

| SMILES | BrC1=NC=C(N)C2=CC=CC=C12 | chemscene.com |

Interactive Data Table: Research Applications of Substituted Isoquinolines

| Starting Material | Reaction Type | Product Type | Research Focus | Reference |

| 1-Bromoisoquinolin-3-amine | Suzuki Coupling | 1-(2-nitrophenyl)isoquinolinamines | Synthesis of fluorescent polycyclic systems | core.ac.uk |

| 1-Bromo-3-amino-4-methylisoquinoline | Nucleophilic Substitution | 1-Morpholinyl-3-amino-4-methylisoquinoline | Synthesis of aminoisoquinoline derivatives | google.com |

| 4-Bromo-5-nitroisoquinolin-1-one (protected) | Suzuki, Stille, Buchwald-Hartwig Couplings | 4-Aryl/Alkyl/Arylamino-5-aminoisoquinolin-1-ones | Synthesis of PARP-2 inhibitors | rsc.org |

| 4-Bromo-isoquinoline-8-methyl formate | Buchwald-Hartwig Amination | 4-(t-butoxycarbonylamino)isoquinoline-8-methyl formate | Synthesis of substituted 4-aminoisoquinolines | google.com |

| 3-Amino-4-bromoisoquinoline | Ring Contraction (with KNH₂/NH₃) | 1-Cyanoisoindole | Mechanistic studies of isoquinoline reactivity | scispace.comchemchart.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromoisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWGWAQOVJQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromoisoquinolin 4 Amine

Regioselective Bromination Strategies for Isoquinoline (B145761) Systems

Achieving regioselectivity in the bromination of the isoquinoline ring is a fundamental challenge. The electron-deficient nature of the pyridine (B92270) ring and the more electron-rich benzene (B151609) ring lead to preferential electrophilic substitution on the benzene portion, typically at the C5 and C8 positions. Therefore, specialized methods are required to direct bromination to the desired C1 position.

Direct Halogenation Approaches

Direct halogenation of the isoquinoline nucleus with molecular bromine or other common brominating agents typically results in substitution on the benzene ring. For instance, bromination of isoquinoline in the gaseous phase at 300°C yields 3-bromoisoquinoline, while at 450°C, 1-bromoisoquinoline is formed, albeit in low yield researchgate.net. More controlled and regioselective methods often employ N-bromosuccinimide (NBS) in a strong acidic medium. This protonates the ring nitrogen, further deactivating the pyridine ring and directing the electrophilic attack to the C5 position. Treatment of isoquinoline with NBS in concentrated sulfuric acid (H₂SO₄) regioselectively produces 5-bromoisoquinoline researchgate.net.

To achieve bromination at other positions, such as the target C1 position, alternative strategies are necessary as direct approaches are often not selective.

Transformations Involving Azine N-Oxides and Subsequent Bromination

A powerful strategy to alter the reactivity of the isoquinoline ring involves the formation of an isoquinoline N-oxide. The N-oxide functionality increases the electron density at the C1 (α) position, making it more susceptible to nucleophilic attack and modifying its behavior in electrophilic substitutions.

A mild and highly regioselective method for the C2-bromination (equivalent to C1 in isoquinoline) of fused azine N-oxides has been developed. This process utilizes an activating agent, such as tosic anhydride (Ts₂O), and a nucleophilic bromide source like tetrabutylammonium bromide (TBABr) wordpress.comresearchgate.netnih.gov. The reaction proceeds through activation of the N-oxide by the anhydride, followed by nucleophilic attack of the bromide ion at the C1 position. This methodology provides the desired 1-bromoisoquinoline with excellent regioselectivity and in good yields researchgate.netsemanticscholar.org.

| Substrate | Activating Agent | Bromide Source | Solvent | Product | Yield (%) | Reference |

| Isoquinoline N-oxide | Ts₂O | TBABr | Dichloromethane | 1-Bromoisoquinoline | 85 | semanticscholar.org |

| Quinoline (B57606) N-oxide | Ts₂O | TBABr | Dichloromethane | 2-Bromoquinoline | 88 | semanticscholar.org |

Amination Pathways for Isoquinoline Derivatives

Once a brominated isoquinoline precursor is obtained, the next critical step is the introduction of the amine group at the C4 position. This can be accomplished through several distinct chemical pathways.

Nucleophilic Aromatic Substitution in Bromoisoquinolines

Nucleophilic aromatic substitution (SₙAr) is a primary method for introducing an amino group onto an activated aromatic ring. In this reaction, a nucleophile (an amine source) displaces a leaving group (a halide) nih.govyoutube.comyoutube.com. The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to SₙAr, particularly when a good leaving group like bromine is present.

For the synthesis of a 4-aminoisoquinoline derivative, a 4-bromoisoquinoline (B23445) precursor can be subjected to amination. While classical SₙAr reactions often require harsh conditions, the use of catalysts can facilitate the transformation under milder conditions. For example, the amination of 3-bromoquinoline has been achieved using ammonia (B1221849) with copper-based catalysts researchgate.net. This type of copper-catalyzed amination, a variant of the Ullmann condensation, is a well-established method for forming C-N bonds with aryl halides.

Reductive Amination Routes

Reductive amination offers an alternative pathway to amines from carbonyl compounds nih.gov. This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

In the context of isoquinoline synthesis, this route would typically start from an isoquinolin-4-one. The ketone functionality at the C4 position can react with an ammonia source (such as ammonia itself or hydroxylamine) to form an imine or an oxime. Subsequent reduction of the C=N double bond using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, would yield the desired 4-aminoisoquinoline. This method avoids the need for a halogenated precursor at the C4 position.

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| Isoquinolin-4(1H)-one | Ammonia | Catalytic Hydrogenation (e.g., H₂/Pd) | 4-Aminoisoquinoline |

| Isoquinolin-4(1H)-one | Hydroxylamine | Sodium Borohydride (NaBH₄) | 4-Aminoisoquinoline |

Transition-Metal-Catalyzed Cross-Coupling Reactions in 1-Bromoisoquinolin-4-amine Synthesis

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst to couple aryl halides with amines wikipedia.orglibretexts.orgresearchgate.net. This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing aryl amines under relatively mild conditions compared to traditional methods wikipedia.orgnih.gov.

In the synthesis of 1-Bromoisoquinolin-4-amine, the Buchwald-Hartwig reaction could be envisioned in a sequence where a di-halogenated isoquinoline, such as 1,4-dibromoisoquinoline, is selectively aminated at the C4 position. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve regioselective amination. For instance, palladium acetate (Pd(OAc)₂) combined with a sterically hindered phosphine ligand like X-Phos is a common catalyst system for such transformations beilstein-journals.org. An ammonia surrogate, such as benzophenone imine or tert-butyl carbamate, is often used, with a subsequent deprotection step to reveal the primary amine.

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Product | Reference |

| 4-Bromo-isoquinoline-8-methyl formate | tert-Butyl carbamate | Pd(OAc)₂ | (Not specified) | Cs₂CO₃ | (Not specified) | 4-(tert-butoxycarbonylamino)isoquinoline-8-methyl formate | Patent CN104447547B |

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 2-(Imino(diphenyl)methyl)amino-13α-estrone 3-benzyl ether | beilstein-journals.org |

| 9-Chloro-1,2,3,4-tetrahydroacridine | n-Heptylamine | Pd(OAc)₂ | CyPFtBu | NaOt-Bu | Toluene | N-heptyl-1,2,3,4-tetrahydroacridin-9-amine | nih.gov |

Palladium-Catalyzed Aminations (e.g., Buchwald-Hartwig Type)

A plausible approach involves the selective amination of a 1,4-dihalo-isoquinoline precursor. The differing reactivity of halogens at the C1 and C4 positions of the isoquinoline ring can, in principle, be exploited to achieve selective mono-amination. For instance, in dihaloquinolines, the reactivity of the halogen atoms can differ, allowing for sequential substitutions.

A multi-step synthetic route described in the patent literature for a derivative, 4-aminoisoquinoline-8-methyl formate, highlights the utility of palladium-catalyzed amination in the synthesis of 4-aminoisoquinolines. This process involves the reaction of 4-bromoisoquinoline-8-methyl formate with tert-butyl carbamate in the presence of palladium acetate and cesium carbonate to yield a protected 4-aminoisoquinoline derivative. organic-chemistry.org This demonstrates the feasibility of introducing an amino group at the C4 position of a brominated isoquinoline scaffold using palladium catalysis.

Table 1: Representative Conditions for Buchwald-Hartwig Amination in Isoquinoline Systems

| Precursor | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoisoquinoline-8-methyl formate | tert-Butyl carbamate | Pd(OAc)₂ | Not Specified | Cs₂CO₃ | Not Specified | Not Specified | High (part of a multi-step synthesis with 71% overall yield) organic-chemistry.org |

Note: This table is illustrative and based on a related synthesis. Specific conditions for the direct synthesis of 1-Bromoisoquinolin-4-amine would require experimental optimization.

The choice of ligand is crucial in a Buchwald-Hartwig reaction to modulate the reactivity and selectivity of the palladium catalyst. A range of phosphine-based ligands have been developed to fine-tune the catalytic cycle, which generally involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Suzuki Coupling Reactions Utilizing Bromo-isoquinoline Precursors

The Suzuki coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. While typically employed for C-C bond formation, variations of this methodology can be envisioned for the synthesis of amino-substituted heterocycles.

A direct Suzuki-type coupling to form a C-N bond is less common than the Buchwald-Hartwig amination. However, a multi-step strategy involving an initial Suzuki coupling to introduce a group that can be subsequently converted to an amine is a viable approach. For instance, a bromo-isoquinoline precursor could undergo a Suzuki coupling with a suitable boronic acid derivative bearing a masked amino group. Subsequent deprotection would then reveal the desired 4-amino functionality.

Research on the Suzuki coupling of dihaloquinolines has shown that selective reactions are possible. The differential reactivity of iodo and chloro substituents on a quinoline ring has been exploited to perform sequential Suzuki couplings, demonstrating the potential for regioselective functionalization of polyhalogenated heterocyclic systems.

While direct application of Suzuki coupling for the synthesis of 1-Bromoisoquinolin-4-amine is not prominently reported, the versatility of this reaction in functionalizing halo-isoquinolines suggests its potential in multi-step synthetic sequences leading to the target compound.

Emerging and Sustainable Synthetic Approaches for Isoquinoline Amines

In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally benign methods for the synthesis of isoquinoline derivatives. organic-chemistry.org These approaches aim to reduce the reliance on hazardous reagents, minimize waste generation, and improve energy efficiency.

Emerging trends in this area include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. Photocatalytic methods for C-N bond formation are being actively explored and could offer a greener alternative to traditional palladium-catalyzed aminations.

Flow Chemistry: Continuous flow chemistry provides several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including isoquinolines, in flow reactors is a rapidly developing field that promises more efficient and sustainable manufacturing processes.

Use of Greener Solvents and Catalysts: Research is ongoing to replace traditional organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents. Additionally, efforts are being made to develop more sustainable catalyst systems, including those based on earth-abundant metals or recyclable catalysts.

While the direct application of these emerging technologies to the synthesis of 1-Bromoisoquinolin-4-amine is still in its early stages, they represent promising avenues for future research and development in the sustainable production of this important chemical intermediate.

Elucidating the Chemical Reactivity and Transformational Pathways of 1 Bromoisoquinolin 4 Amine

Reactivity Profiles of the Bromine Moiety

The bromine atom at the C-1 position of the isoquinoline (B145761) ring is a key site for synthetic transformations. Its reactivity is influenced by the electron-rich nature of the heterocyclic system, which is further modulated by the presence of the amino group at C-4.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the isoquinoline ring are paramount. The primary amine (-NH2) at the C-4 position is a potent activating group, donating electron density into the aromatic system through resonance. Conversely, the bromine atom at C-1 is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions because of resonance donation from its lone pairs.

When both groups are present, the powerful activating and directing effect of the amino group typically dominates. In the isoquinoline system, electrophilic attack preferentially occurs on the benzene (B151609) ring portion (the carbocycle) at positions C-5 and C-8, as this avoids disrupting the pyridine (B92270) ring's aromaticity and leads to more stable cationic intermediates. The C-4 amino group strongly activates the C-5 position (ortho) and the C-7 position (para). Therefore, electrophilic substitution on 1-Bromoisoquinolin-4-amine is predicted to occur primarily at the C-5 position, and to a lesser extent at C-7.

Engagement in Cross-Coupling and Annulation Reactions

The carbon-bromine bond at the C-1 position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming new carbon-carbon and carbon-heteroatom bonds. The versatility of this moiety allows for the introduction of a wide array of substituents.

Cross-Coupling Reactions: Aryl bromides are common substrates in numerous named cross-coupling reactions. 1-Bromoisoquinolin-4-amine is expected to readily participate in these transformations, providing access to a diverse range of derivatives. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Expected Product Type |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids/esters) | Pd catalyst, Base | 1-Aryl/Alkyl-isoquinolin-4-amine |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 1-Alkynyl-isoquinolin-4-amine |

| Buchwald-Hartwig Amination | Primary or secondary amines | Pd catalyst, Base, Ligand | 1-(Substituted amino)-isoquinolin-4-amine |

| Heck Reaction | Alkenes | Pd catalyst, Base | 1-Alkenyl-isoquinolin-4-amine |

Data table compiled based on principles from references.

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing molecular framework. The bromine at C-1 can serve as a leaving group in cyclization reactions to build fused heterocyclic systems. For instance, an intramolecular Heck reaction could be envisioned if a suitable alkenyl chain is attached to the C-8 position, leading to a new fused ring system. Similarly, intramolecular cyclizations can be promoted by various catalysts, often involving the formation of a new bond between a tethered nucleophile and the carbon bearing the bromine.

Reactivity of the Primary Amine Functional Group

The primary amine at the C-4 position is a versatile functional group that can act as a nucleophile or be transformed into other functionalities.

Nucleophilic Characteristics and Derivatization Strategies (e.g., Acylation, Imine Formation)

The lone pair of electrons on the nitrogen atom of the C-4 amino group makes it nucleophilic, allowing it to react with a variety of electrophiles. This reactivity is central to the derivatization of the molecule.

Acylation: The primary amine can be readily acylated by reacting with acyl halides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. This reaction is a common strategy for protecting the amine group or for introducing new functional moieties.

Imine Formation: Reaction with aldehydes or ketones under mildly acidic conditions results in the formation of an imine, also known as a Schiff base. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide (-NH-CO-R) |

| Imine Formation | Aldehyde (R-CHO) | Imine (-N=CH-R) |

| Imine Formation | Ketone (R-CO-R') | Imine (-N=C(R)-R') |

Nitrosation and Diazotization Reactions

A hallmark reaction of primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures. This process is known as diazotization.

The resulting 1-bromoisoquinoline-4-diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), which can be displaced by a wide range of nucleophiles, often in copper(I)-catalyzed reactions known as Sandmeyer reactions. This provides a powerful method to replace the original amino group with various other substituents that may be difficult to introduce directly.

| Reaction | Reagents | Product (Functional Group at C-4) |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer (Chlorination) | CuCl | Chloro (-Cl) |

| Sandmeyer (Bromination) | CuBr | Bromo (-Br) |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |

| Schiemann Reaction | HBF₄, heat | Fluoro (-F) |

| Iodination | KI | Iodo (-I) |

| Hydroxylation | H₂O, H⁺, heat | Hydroxyl (-OH) |

Data table compiled based on principles from references.

Intramolecular Cyclization and Rearrangement Reactions

The dual functionality of 1-bromoisoquinolin-4-amine allows for the potential design of intramolecular reactions to construct complex, fused heterocyclic systems. For example, if a nucleophilic side chain is first attached to the C-4 amino group via acylation, this chain could subsequently be induced to displace the bromine atom at C-1 in an intramolecular nucleophilic aromatic substitution, forming a new ring between the C-1 and C-4 positions.

Another possibility involves derivatizing the amine and then performing a palladium-catalyzed intramolecular coupling. If a suitable boronic ester or terminal alkyne were introduced onto the amine nitrogen (after initial derivatization), an intramolecular Suzuki or Sonogashira coupling could potentially be used to forge a new ring by connecting the nitrogen side-chain to the C-8 position of the isoquinoline core, assuming the geometry is favorable. Such strategies are pivotal in the synthesis of complex natural products and novel pharmaceutical agents.

Multi-Component Reactions and Cascade Processes Involving 1-Bromoisoquinolin-4-amine

Multi-component reactions (MCRs) and cascade (or tandem) processes are highly valued in synthetic organic chemistry for their efficiency, atom economy, and ability to construct complex molecular architectures from simple precursors in a single operation. These reactions minimize purification steps, reduce solvent waste, and save time and resources. A cascade reaction involves a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one, all under the same reaction conditions.

While specific multi-component or cascade reactions commencing directly with 1-Bromoisoquinolin-4-amine are not extensively documented in dedicated studies, its structural motifs—an aromatic amine and a halogenated heterocyclic core—make it a prime candidate for such synthetic strategies. The reactivity of similar aromatic ortho-diamines in cascade processes to form fused heterocyclic systems is well-established and serves as a blueprint for the potential transformations of 1-Bromoisoquinolin-4-amine derivatives.

A classic and illustrative example of a relevant cascade process is the synthesis of quinoxalines from the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. wikipedia.orgnih.govnih.gov This reaction proceeds through a well-defined cascade sequence:

Nucleophilic Attack: One of the amino groups of the ortho-diamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

Iminium Ion Formation and Cyclization: The resulting intermediate forms an imine (Schiff base), which then undergoes an intramolecular cyclization as the second amino group attacks the remaining carbonyl carbon.

Dehydration: The cyclic intermediate subsequently eliminates two molecules of water to yield the final, stable aromatic quinoxaline (B1680401) ring system.

This one-pot synthesis efficiently forms two new carbon-nitrogen bonds and a new six-membered heterocyclic ring. The reaction is typically catalyzed by a mild acid and can be performed under various conditions, including microwave irradiation to accelerate the process. nih.gov

The reaction of an ortho-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound like benzil, serves as a model for this type of cascade synthesis. The process demonstrates how simple starting materials can be rapidly converted into more complex, fused heterocyclic structures.

| Ortho-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Iodine (catalytic), EtOH/H₂O, Microwave | 2,3-Diphenylquinoxaline | Cascade (Condensation-Cyclization-Dehydration) |

| o-Phenylenediamine | Glyoxal | Ni-Nanoparticles, Acetonitrile | Quinoxaline | Cascade (Condensation-Cyclization-Dehydration) |

| Substituted o-Phenylenediamines | 1,2-Diketones | Amberlyst-15, Water, 70°C | Substituted Quinoxalines | Cascade (Condensation-Cyclization-Dehydration) |

Although a direct application of this specific cascade to 1-Bromoisoquinolin-4-amine to form a fused quinoxaline is not explicitly detailed, the principles of its reactivity can be inferred. The 4-amino group provides a nucleophilic site for an initial condensation or coupling reaction. The adjacent C3 position and the ring nitrogen, along with the bromine at C1, offer sites for subsequent intramolecular cyclizations or cross-coupling reactions, setting the stage for potential cascade sequences to build novel polycyclic systems. The development of such one-pot methodologies remains a promising avenue for leveraging the synthetic potential of 1-Bromoisoquinolin-4-amine.

Comprehensive Spectroscopic and Computational Investigations of 1 Bromoisoquinolin 4 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data crucial for the elucidation of the molecular structure and bonding of 1-Bromoisoquinolin-4-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the precise molecular structure of organic compounds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. ceitec.cz The natural abundance of the ¹³C isotope is low (about 1.1%), which results in lower sensitivity compared to ¹H NMR. ceitec.cz In 1-Bromoisoquinolin-4-amine, nine distinct signals would be expected, corresponding to the nine carbon atoms in the isoquinoline (B145761) ring system. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms. udel.edu Aromatic and alkene carbons typically resonate in the range of 120-170 ppm. oregonstate.educompoundchem.com The carbon atom attached to the bromine (C1) would be significantly influenced by the halogen's electronegativity, as would the carbon attached to the amino group (C4). Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for 1-Bromoisoquinolin-4-amine

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 | 140-150 | Attached to Bromine |

| C3 | 110-120 | |

| C4 | 145-155 | Attached to Amino Group |

| C4a | 120-130 | Bridgehead Carbon |

| C5 | 125-135 | |

| C6 | 125-135 | |

| C7 | 125-135 | |

| C8 | 120-130 | |

| C8a | 140-150 | Bridgehead Carbon |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. researchgate.net

FTIR Spectroscopy: The FTIR spectrum of 1-Bromoisoquinolin-4-amine would be expected to show characteristic absorption bands corresponding to specific functional groups. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. researchgate.net The C=C and C=N stretching vibrations of the isoquinoline ring system would likely be observed between 1400 and 1650 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of molecular bonds. For 1-Bromoisoquinolin-4-amine, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric N-H stretching vibration may also be Raman active.

Theoretical calculations, such as DFT, are often used to aid in the assignment of vibrational frequencies observed in experimental spectra. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In the mass spectrum of 1-Bromoisoquinolin-4-amine, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (223.07 g/mol ). chemscene.com A characteristic feature would be the presence of an M+2 peak with nearly equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. msu.edu Fragmentation patterns in the mass spectrum can provide further structural information. neu.edu.tr

Interactive Data Table: Expected Isotopic Pattern for the Molecular Ion of 1-Bromoisoquinolin-4-amine

| Ion | m/z | Relative Abundance (%) |

| [C₉H₇⁷⁹BrN₂]⁺ | 222 | ~100 |

| [C₉H₇⁸¹BrN₂]⁺ | 224 | ~98 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. wikipedia.org For 1-Bromoisoquinolin-4-amine, an aromatic compound, π → π* transitions are expected. wikipedia.org The extended conjugated system of the isoquinoline ring, along with the amino group acting as an auxochrome, would likely result in absorption bands in the UV region. The presence of the bromine atom may cause a bathochromic (red) shift in the absorption maxima. The electronic transitions can be influenced by the solvent used. wikipedia.org

Quantum Chemical Studies and Theoretical Modeling

Theoretical calculations provide valuable insights into the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com

Geometrical Optimization: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to determine the most stable, optimized geometry of 1-Bromoisoquinolin-4-amine. researchgate.netnih.govnih.gov These calculations provide bond lengths, bond angles, and dihedral angles that are expected to be in good agreement with experimental data if available. nih.gov

Electronic Properties: DFT calculations can also be used to determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic properties and reactivity of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. wolfram.com Different colors on the MEP surface indicate regions of varying potential, with red typically representing electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient regions (positive potential) that are prone to nucleophilic attack. researchgate.net

For 1-Bromoisoquinolin-4-amine, an MEP analysis would be expected to reveal a high electron density around the nitrogen atom of the amine group and the nitrogen atom within the isoquinoline ring, making these sites potential centers for electrophilic interactions. Conversely, the hydrogen atoms of the amine group and potentially the carbon atom attached to the bromine atom would likely exhibit a positive electrostatic potential. A detailed MEP analysis, if performed, would provide crucial insights into the molecule's intermolecular interactions and reactivity patterns.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap generally indicates higher reactivity and lower stability. nih.govedu.krd

A theoretical FMO analysis of 1-Bromoisoquinolin-4-amine would involve calculating the energies of its HOMO and LUMO. This would allow for the prediction of its electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap would provide a quantitative measure of its kinetic stability and chemical reactivity. wuxiapptec.com Such an analysis would be instrumental in understanding its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex molecular orbitals into a more intuitive Lewis-like structure, revealing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions can be quantified by second-order perturbation theory, providing insights into delocalization effects and hyperconjugation. researchgate.net

For 1-Bromoisoquinolin-4-amine, an NBO analysis would elucidate the nature of the chemical bonds, the hybridization of the atoms, and the delocalization of electron density throughout the molecule. It would quantify the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, which are crucial for understanding the molecule's stability and electronic properties.

Computational Prediction of Spectroscopic Parameters (e.g., Gauge-Invariant Atomic Orbital (GIAO) for NMR Chemical Shifts)

Computational methods, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters like NMR chemical shifts. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. nih.gov By comparing the calculated chemical shifts with experimental data, it is possible to confirm or elucidate the molecular structure. researchgate.netpdx.educhemistrysteps.com

A computational study of 1-Bromoisoquinolin-4-amine using the GIAO method would predict its ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimentally obtained spectra, would serve as a powerful tool for structural verification and assignment of the resonance signals.

Crystal Structure Analysis and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is fundamental to understanding the physical and chemical properties of a compound in the solid state.

To date, a published crystal structure for 1-Bromoisoquinolin-4-amine has not been found in the searched literature. The determination of its crystal structure would provide invaluable information about its molecular geometry and the nature of the intermolecular forces that govern its packing in the solid state. Such data would be a critical component for a complete understanding of this compound's chemical and physical behavior.

Applications in Medicinal Chemistry and Pharmaceutical Research

1-Bromoisoquinolin-4-amine as a Core Pharmacophore in Drug Discovery

In medicinal chemistry, a pharmacophore is defined as the essential three-dimensional arrangement of molecular features that is responsible for a drug's biological activity. The 1-Bromoisoquinolin-4-amine structure serves as a valuable pharmacophore due to its unique combination of features: a rigid, bicyclic aromatic system, a hydrogen bond donor (the amine group), and a strategically placed halogen atom (bromine) that can modulate electronic properties and participate in halogen bonding.

Nitrogen-containing heterocyclic compounds, such as isoquinoline (B145761) derivatives, are highly sought-after targets in drug discovery because they are prevalent in many natural, biologically active alkaloids. The isoquinoline core itself is a key component in numerous antitumor antibiotics. Specifically, the bromo-isoquinoline-amine framework is recognized as a foundational component for synthesizing potent and selective enzyme inhibitors. Researchers utilize this scaffold to develop inhibitors for critical cellular signaling enzymes like kinases (e.g., PI3K, mTOR, JAK), which are often dysregulated in diseases such as cancer and inflammatory conditions. The defined spatial orientation of the amine and bromo substituents on the rigid isoquinoline backbone allows for precise interactions with the active sites of target proteins, making it an excellent starting point for the design of targeted therapies.

Structure-Activity Relationship (SAR) Studies of 1-Bromoisoquinolin-4-amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For derivatives of 1-Bromoisoquinolin-4-amine, these studies focus on how modifications to the core structure impact potency and target affinity.

The biological potential of compounds based on the isoquinoline scaffold is highly dependent on the nature and position of its substituents. SAR studies on related heterocyclic systems have demonstrated that varying the groups attached to the core structure can dramatically influence efficacy. For instance, the introduction of different electron-donating or electron-withdrawing groups can modulate the compound's interaction with its biological target.

In the context of 1-Bromoisoquinolin-4-amine derivatives, medicinal chemists would systematically replace the hydrogen atoms on the benzo- part of the ring or modify the 4-amino group to explore the chemical space. Research on analogous quinazoline (B50416) structures has shown that even subtle changes, such as adding different aliphatic or aromatic linkers to a functional group, can significantly alter anticancer potency.

The following table illustrates a conceptual SAR study based on principles observed in related heterocyclic compounds, showing how substituent changes could theoretically impact biological potency.

| Derivative Base | Position of Variation | Substituent (R) | Hypothetical Impact on Potency |

| 1-Bromoisoquinolin-4-amine | 4-amino | -NH-CH₃ | Potential increase or decrease depending on target pocket size. |

| 1-Bromoisoquinolin-4-amine | 4-amino | -NH-CO-CH₃ (Amide) | May alter hydrogen bonding capacity and solubility, affecting potency. |

| 1-Bromoisoquinolin-4-amine | 6-position | -OCH₃ (Methoxy) | Electron-donating group could increase binding affinity. |

| 1-Bromoisoquinolin-4-amine | 7-position | -Cl (Chloro) | Electron-withdrawing group could enhance activity through new interactions. |

This table is illustrative and represents hypothetical outcomes based on established medicinal chemistry principles.

Positional isomerism plays a critical role in determining the efficacy of a drug candidate. The specific placement of the bromo and amino groups on the isoquinoline ring in 1-Bromoisoquinolin-4-amine is crucial for its interaction with a biological target. Moving these functional groups to different positions results in new isomers with distinct shapes and electronic profiles, which in turn leads to different binding affinities.

For example, the compound 7-Bromoisoquinolin-1-amine is a known intermediate for kinase inhibitors. The shift of the bromine atom from position 1 to 7 and the amine group from position 4 to 1 creates a completely different molecule. This new arrangement alters the molecule's geometry and the vectors of its hydrogen bonding and potential halogen bonding interactions. Such a change would profoundly impact how the molecule fits into the specific contours of an enzyme's active site, likely leading to a significant change in target affinity and biological activity. Therefore, the 1,4-substitution pattern of the parent compound is a key determinant of its specific pharmacological profile.

Investigations into Diverse Biological Activities

Derivatives of the core isoquinoline and related quinoline (B57606) scaffolds have been evaluated for a wide array of therapeutic applications, most notably for their antimicrobial and anticancer properties.

The quinoline and isoquinoline frameworks are present in many compounds investigated for antimicrobial properties. Synthetic analogs have been developed and tested against various Gram-positive and Gram-negative bacteria. Studies on related heterocyclic structures have shown that specific derivatives can exhibit potent activity, sometimes superior to standard antibiotics against certain strains.

The antimicrobial efficacy of new 1-Bromoisoquinolin-4-amine derivatives would typically be assessed by determining their Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism. The spectrum of activity would be established by testing against a panel of clinically relevant bacteria and fungi.

The table below shows sample data from related heterocyclic compounds, illustrating how antimicrobial activity is typically reported.

| Compound Class | Microorganism | MIC (μg/mL) |

| Spiropyrrolidine Derivative | Bacillus subtilis | 32 |

| Spiropyrrolidine Derivative | Staphylococcus epidermidis | 32 |

| Spiropyrrolidine Derivative | Klebsiella pneumoniae | 64 |

| Spiropyrrolidine Derivative | Pseudomonas aeruginosa | 125 |

Data is representative of related heterocyclic compounds to illustrate typical reporting formats.

The development of novel anticancer agents is a major focus of research involving isoquinoline and quinoline scaffolds. Numerous derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, studies on structurally similar 6-bromo quinazoline derivatives have identified compounds with potent antiproliferative effects against breast cancer (MCF-7) and colon cancer (SW480) cell lines. Importantly, some of these compounds have shown selectivity, being less toxic to normal, non-cancerous cell lines.

The mechanism of action for such compounds can vary but often involves the inhibition of key enzymes like topoisomerase II or interference with DNA intercalation, which disrupts cancer cell replication. The cytotoxic potential of new 1-Bromoisoquinolin-4-amine derivatives would be quantified by their IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

The following table presents cytotoxicity data for related bromo-substituted heterocyclic compounds against human cancer cell lines, demonstrating the potential of this chemical class.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) |

| 6-Bromo-quinazoline derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 |

| 6-Bromo-quinazoline derivative (8a) | SW480 | Colorectal Adenocarcinoma | 17.85 |

| 4-Oxoquinoline derivative (16b) | AGS | Gastric Adenocarcinoma | 1.92 |

| Erlotinib (Reference Drug) | MCF-7 | Breast Adenocarcinoma | 9.9 |

Data sourced from studies on related bromo-substituted heterocycles.

The Role of 1-Bromoisoquinolin-4-amine in Modern Drug Discovery and Development

The heterocyclic compound 1-bromoisoquinolin-4-amine has emerged as a significant building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. While not extensively studied as a standalone therapeutic agent, its utility in the construction of targeted therapies, particularly in the realm of oncology, is noteworthy.

The primary application of 1-bromoisoquinolin-4-amine in medicinal chemistry lies in its use as a precursor for the synthesis of targeted protein degraders. Specifically, it has been utilized in the creation of tricyclic degraders of Ikaros (IKZF1) and Aiolos (IKZF3), which are zinc finger transcription factors crucial for the development of lymphoid tissues. The degradation of these proteins is a therapeutic strategy for certain hematological malignancies.

Kinase Inhibitor Studies

Currently, there is a lack of publicly available scientific literature that specifically details studies on 1-bromoisoquinolin-4-amine as a direct kinase inhibitor. Research has predominantly focused on its incorporation into larger molecules designed to target other protein families.

Exploration of Other Therapeutic Modalities (e.g., Antiviral Activity)

Similarly, dedicated studies exploring the antiviral activity or other specific therapeutic modalities of 1-bromoisoquinolin-4-amine are not readily found in the current body of scientific research. Its value is principally documented in the context of synthetic chemistry and the development of targeted protein degraders.

Molecular Target Identification and Mechanism of Action Studies

As 1-bromoisoquinolin-4-amine is primarily used as a synthetic intermediate, detailed studies on its direct molecular targets and mechanism of action are limited. The focus of research has been on the biological activity of the final compounds synthesized from this precursor.

Enzyme Inhibition Assays

Data from specific enzyme inhibition assays for 1-bromoisoquinolin-4-amine are not available in the public domain. The inhibitory activities of its derivatives are, however, evaluated against their intended targets, such as the protein degradation machinery.

Receptor Binding Profiling

Comprehensive receptor binding profiling for 1-bromoisoquinolin-4-amine has not been a primary area of investigation. The binding properties of the larger, more complex molecules synthesized from it are typically characterized to understand their therapeutic effects.

Computational Docking and Molecular Dynamics Simulations in Drug Development

While computational methods are integral to modern drug discovery, specific studies detailing the computational docking and molecular dynamics simulations of 1-bromoisoquinolin-4-amine itself are not widely published. Such studies would typically be performed on the final drug candidates derived from this compound to understand their interactions with their biological targets.

Role in Advanced Drug Lead Optimization and Development

The principal role of 1-bromoisoquinolin-4-amine in drug lead optimization and development is that of a versatile chemical scaffold. Its structure provides a foundation for the synthesis of libraries of compounds that can be screened for therapeutic activity. For instance, its use in the synthesis of Ikaros and Aiolos degraders highlights its importance in developing novel cancer therapies. These degraders are part of a promising class of therapeutics known as PROteolysis TArgeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.

Contributions to Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Materials Incorporating 1-Bromoisoquinolin-4-amine Scaffolds

The unique electronic and structural characteristics of the 1-bromoisoquinolin-4-amine scaffold make it an attractive component for the design of novel functional materials. The presence of the bromine atom at the 1-position and the amine group at the 4-position allows for orthogonal chemical modifications, enabling its integration into larger, more complex systems through various synthetic strategies. The isoquinoline (B145761) framework itself is a significant structural motif in medicinal chemistry and materials science, valued for its inherent properties. nih.govuj.edu.pl The synthesis of such functionalized isoquinolines can be achieved through various modern synthetic approaches, establishing a foundation for their application in materials development. mdpi.com

The 1-Bromoisoquinolin-4-amine unit is a promising candidate for inclusion in conjugated polymers for applications in organic electronics. chemscene.com Conjugated polymers, often composed of alternating donor-acceptor units, are central to devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The electron-rich amino group and the aromatic isoquinoline system can be tailored to exhibit specific electronic properties, potentially serving as a component in these donor-acceptor structures.

The bromo and amino functionalities are particularly suited for polymerization reactions. For instance, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), which are standard methods for forming the carbon-carbon or carbon-nitrogen bonds that constitute the polymer backbone. The amine group can be used for creating polyamides or polyimines, or it can be modified to tune the solubility and processing characteristics of the final polymer. The planarity of the isoquinoline core is advantageous for promoting intermolecular π-π stacking in the solid state, a crucial factor for efficient charge transport in organic electronic devices. osti.gov The rigidity of the polymer backbone, influenced by such planar units, plays a significant role in the electronic and mechanical properties of the resulting thin films. osti.gov

Table 1: Potential Polymerization Reactions Involving 1-Bromoisoquinolin-4-amine

| Reaction Type | Functional Group Utilized | Resulting Linkage | Polymer Class Example |

| Suzuki Coupling | Bromo (C-Br) | C-C | Poly(arylene)s |

| Stille Coupling | Bromo (C-Br) | C-C | Poly(arylene)s |

| Buchwald-Hartwig | Bromo (C-Br), Amino (N-H) | C-N | Poly(arylamine)s |

| Acylation | Amino (N-H) | Amide | Polyamides |

The structural features of 1-Bromoisoquinolin-4-amine suggest its potential utility in the development of specialized catalysts and sensors. The amine group can function as a basic site or a nucleophile, making it a candidate for organocatalysis. Amine catalysts are essential in various industrial processes, including the production of polyurethanes, where they control polymerization, gelling, and foaming reactions. tncintlchem.comresearchgate.netamericanchemistry.com By incorporating the 1-bromoisoquinolin-4-amine scaffold into a larger molecular framework or onto a solid support, it may be possible to create catalysts with specific activities and selectivities.

Furthermore, the isoquinoline core is known to be a component of fluorescent sensors. nih.gov The nitrogen heterocycle and extended π-system can exhibit intrinsic fluorescence that may be modulated upon binding to specific analytes (e.g., metal ions, anions, or small organic molecules). The amine group can act as a binding site, and its interaction with an analyte can alter the electronic structure of the molecule, leading to a detectable change in its photophysical properties (e.g., a shift in emission wavelength or a change in fluorescence intensity). The bromo group provides a convenient handle for further functionalization, allowing for the attachment of other binding units or signaling moieties to create highly selective and sensitive chemosensors.

Supramolecular Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions. rsc.org The 1-Bromoisoquinolin-4-amine molecule is well-equipped to participate in such assemblies, driven by a combination of π-π stacking, hydrogen bonding, and metal coordination. These interactions allow for the bottom-up construction of complex molecular architectures with emergent properties.

The planar, aromatic isoquinoline ring system of 1-bromoisoquinolin-4-amine is highly conducive to forming π-π stacking interactions. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings and are fundamental in stabilizing the crystal structures of planar molecules and influencing their material properties. nih.gov In quinoline (B57606) and isoquinoline derivatives, π-π stacking is a common feature, often resulting in face-to-face or parallel-displaced arrangements. rsc.org These interactions typically occur with a centroid-to-centroid distance between the rings in the range of 3.4 to 3.6 Å. researchgate.netresearchgate.net The formation of extended π-stacked arrays is a key principle in the crystal engineering of functional materials, as it can create pathways for electronic conductivity or exciton (B1674681) transport. nih.gov

Table 2: Typical Geometric Parameters for π-π Stacking in Quinoline/Isoquinoline Systems

| Parameter | Description | Typical Value Range | Reference |

| Centroid-Centroid Distance | The distance between the geometric centers of two parallel aromatic rings. | 3.4 - 3.8 Å | rsc.orgresearchgate.net |

| Perpendicular Distance | The vertical distance between the planes of two parallel rings. | ~3.5 Å | rsc.org |

| Slip Angle | The angle between the centroid-centroid vector and the normal to the ring plane. | Varies (influences overlap) | rsc.org |

The 1-Bromoisoquinolin-4-amine molecule possesses multiple sites capable of engaging in hydrogen bonding and metal coordination, which are powerful tools for directing supramolecular assembly. mdpi.comillinois.edu The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atom within the isoquinoline ring (N2) and the amine nitrogen can both act as hydrogen bond acceptors. mdpi.com These interactions can link molecules into predictable patterns, such as chains, tapes, or sheets.

Moreover, the ring nitrogen and the exocyclic amine nitrogen are potential ligands for coordinating with metal ions. The combination of metal coordination and hydrogen bonding allows for the construction of sophisticated and stable metallo-supramolecular assemblies. mdpi.comillinois.edu The strength and directionality of these interactions can be fine-tuned by the choice of metal ion and the surrounding chemical environment. For example, metal coordination can increase the acidity of coordinated ligands, leading to stronger subsequent hydrogen bonds. illinois.edu The interplay between these forces enables the creation of discrete molecular cages or extended, multi-dimensional metal-organic frameworks (MOFs). nih.gov

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule, held together by non-covalent forces. libretexts.orgthno.org This process relies on molecular recognition, where the host has a cavity or binding site that is sterically and electronically complementary to the guest. The rigid and well-defined shape of the 1-bromoisoquinolin-4-amine scaffold makes it an interesting candidate for molecular recognition phenomena. nih.gov

The molecule itself could act as a guest, fitting into the hydrophobic cavity of a larger host such as a cyclodextrin, calixarene, or cucurbituril. thno.org The binding would be driven by a combination of hydrophobic effects and specific interactions like hydrogen bonding or π-π stacking between the isoquinoline ring and the host's interior surface. Conversely, multiple 1-bromoisoquinolin-4-amine units could be incorporated into a larger macrocyclic or cage-like structure, which could then act as a host for smaller guests. The amine groups could be functionalized to create specific binding pockets, enabling the selective recognition and binding of target molecules, a principle that is fundamental to applications in sensing, separation, and drug delivery. nih.gov

Future Directions and Emerging Research Avenues for 1 Bromoisoquinolin 4 Amine

Development of Asymmetric Synthesis and Chiral Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern drug discovery, as the chirality of a molecule can profoundly influence its pharmacological activity. For derivatives of 1-Bromoisoquinolin-4-amine, future research will likely focus on the introduction of stereocenters to create enantiomerically pure compounds. rsc.org While the parent molecule is achiral, derivatization, particularly at the amino group or through reactions on the isoquinoline (B145761) core, opens the door to asymmetric synthesis.

Organocatalysis and transition-metal catalysis are powerful strategies for achieving high enantioselectivity. nih.govmdpi.com Future efforts could involve developing novel chiral catalysts, such as quinine-based squaramides or chiral primary amines, to facilitate asymmetric transformations of 1-Bromoisoquinolin-4-amine derivatives. nih.govnih.gov For instance, catalytic asymmetric reduction of a derivatized imine formed from the 4-amino group could yield chiral amines with high enantiomeric excess (ee). mdpi.com Another approach involves the stereoselective functionalization of the isoquinoline ring system itself, leading to chiral tetrahydroisoquinoline backbones, which are prevalent in many alkaloids and pharmacologically active molecules. rsc.org

Integration into Complex Polycyclic Systems and Nanomaterials

The structural rigidity and defined three-dimensional shape of complex polycyclic systems are highly desirable attributes for potent and selective bioactive molecules. The 1-Bromoisoquinolin-4-amine scaffold is an ideal starting point for constructing such elaborate architectures. The bromine atom at the C1 position can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various aryl, alkyl, or alkynyl groups. researchgate.net Concurrently, the amino group at the C4 position can participate in annulation reactions to build fused heterocyclic rings. nih.gov This dual functionality allows for the convergent and efficient synthesis of novel, complex polycyclic systems that are otherwise difficult to access.

Beyond medicinal chemistry, there is an emerging interest in integrating such heterocyclic compounds into nanomaterials. The aromatic and electron-rich nature of the isoquinoline core, combined with the coordinating ability of the nitrogen atom and the amino group, makes 1-Bromoisoquinolin-4-amine derivatives attractive candidates as ligands for functionalizing quantum dots or metallic nanoparticles. Furthermore, they could serve as building blocks for creating porous, crystalline materials like metal-organic frameworks (MOFs), with potential applications in catalysis, gas storage, and chemical sensing.

Advanced In Silico Drug Design and Computational Screening

Computational chemistry and in silico drug design have become indispensable tools for accelerating the discovery of new therapeutic agents. nih.gov These methods can be powerfully applied to 1-Bromoisoquinolin-4-amine to guide the synthesis of derivatives with optimized biological activity. Structure-based drug design (SBDD) can be employed when the three-dimensional structure of a biological target is known. nih.gov Molecular docking simulations can predict how derivatives of 1-Bromoisoquinolin-4-amine bind to the active site of a target protein, such as a kinase or a G-protein coupled receptor, providing insights into key binding interactions and helping to prioritize compounds for synthesis. nih.govbiotech-asia.org

Researchers have successfully used these methods to design novel inhibitors based on related scaffolds like 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine for targets such as PI3K/mTOR. nih.gov A similar approach can be used to build a virtual library of 1-Bromoisoquinolin-4-amine analogs and screen them against various therapeutic targets. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity, further refining the design process for novel drug candidates. researchgate.net

Exploration of Novel Biological Pathways and Therapeutic Applications

The isoquinoline core is a well-established pharmacophore found in drugs with a wide range of therapeutic applications. researchgate.netnih.gov While the specific biological profile of 1-Bromoisoquinolin-4-amine is not extensively characterized, its structural motifs suggest several promising avenues for exploration. The aminopyrimidine and aminoquinoline structures are common in kinase inhibitors, and therefore, derivatives of 1-Bromoisoquinolin-4-amine could be investigated as potential modulators of protein kinases, which are critical targets in oncology and immunology. nih.govnih.gov

Furthermore, certain tetrahydroisoquinoline derivatives have shown potential as neuroprotective agents and have been studied for their effects on dopamine (B1211576) metabolism and their potential in treating neurodegenerative diseases and substance abuse disorders. nih.gov This suggests that derivatives of 1-Bromoisoquinolin-4-amine could be evaluated for activity in novel neurological pathways. Modern chemical biology techniques, such as chemoproteomics and thermal shift assays, could be employed to identify novel protein targets for this compound, thereby uncovering unexpected biological pathways and opening up new therapeutic possibilities. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes, particularly in the pharmaceutical industry, to minimize environmental impact. sciencedaily.com Future research on 1-Bromoisoquinolin-4-amine will benefit from the adoption of sustainable and green chemistry approaches. This includes the development of synthetic routes that reduce waste, avoid hazardous reagents, and minimize energy consumption.

Microwave-assisted synthesis is one such green technique that can significantly shorten reaction times and improve yields for the preparation of aminoquinoline derivatives. mdpi.com Other strategies include designing one-pot, multi-component reactions that reduce the number of intermediate purification steps, and utilizing catalytic methods over stoichiometric reagents to improve atom economy. The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are also key areas of focus. nih.gov These approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes for 1-Bromoisoquinolin-4-amine and its derivatives. chemrxiv.org

Q & A

Q. Advanced

- In Vitro Assays :

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., EGFR).

- In Vivo Models : Xenograft studies in mice, monitoring tumor volume reduction and toxicity (e.g., liver enzyme levels).

- SAR Analysis : Modifying the bromine or amine groups to correlate structural changes with activity .

How should researchers resolve contradictions in spectral or biological data for 1-Bromoisoquinolin-4-amine derivatives?

Q. Advanced

- Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., elemental analysis).

- Reproducibility Checks : Replicate reactions under standardized conditions to isolate experimental errors.

- Collaborative Peer Review : Engage crystallographers or computational chemists to reinterpret ambiguous data (e.g., NOE effects in NMR).

- Meta-Analysis : Compare findings with literature on analogous compounds (e.g., 6-Bromoisoquinolin-5-amine) to identify trends or outliers .

Notes

- Formatting : Maintain consistent numerical labeling and citation style (e.g., ).

- Scope : Focus on mechanistic and methodological depth, avoiding commercial or non-academic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.